

# Application Notes and Protocols: Spin Coating Technique for CuCrO<sub>2</sub> Thin Film Fabrication

**Author:** BenchChem Technical Support Team. **Date:** December 2025

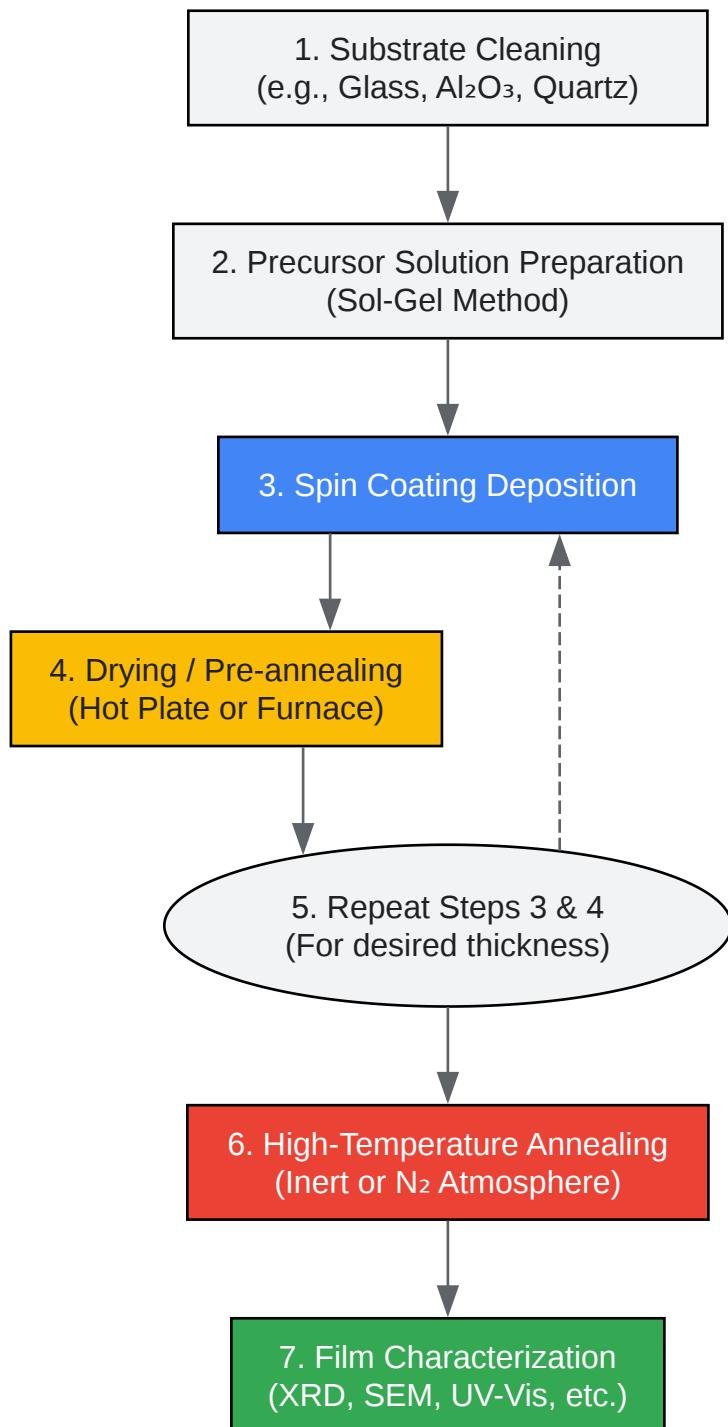
## Compound of Interest

Compound Name: Chromium copper oxide

Cat. No.: B078546

[Get Quote](#)

## 1. Introduction


Copper Chromite (CuCrO<sub>2</sub>), a p-type transparent conductive oxide, has garnered significant attention for its unique delafossite crystal structure, which imparts both electrical conductivity and optical transparency. These properties make it a promising material for a variety of applications in transparent electronics, including thin-film transistors, solar cells, and light-emitting diodes.<sup>[1]</sup> The spin coating technique, a solution-based deposition method, offers a simple, cost-effective, and scalable approach for fabricating high-quality CuCrO<sub>2</sub> thin films.<sup>[2]</sup> This document provides detailed protocols for the fabrication of CuCrO<sub>2</sub> thin films using the spin coating method, summarizes key experimental parameters, and presents the resulting film properties.

## 2. Principle of Spin Coating

Spin coating is a procedure used to deposit uniform thin films onto flat substrates. The process involves dispensing a small amount of the precursor solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread out and evenly coat the substrate. The final film thickness is primarily determined by the solution's viscosity and the spin speed. Subsequent thermal treatments, including drying and high-temperature annealing, are crucial for solvent evaporation, organic residue removal, and crystallization of the desired CuCrO<sub>2</sub> delafossite phase.<sup>[3][4]</sup>

## 3. Experimental Workflow

The general workflow for fabricating CuCrO<sub>2</sub> thin films via the spin coating technique involves several sequential steps, from substrate preparation to the final annealing process that crystallizes the film.



[Click to download full resolution via product page](#)

Caption: General workflow for CuCrO<sub>2</sub> thin film fabrication.

#### 4. Detailed Experimental Protocols

Two common protocols using different precursor systems are detailed below.

##### Protocol 1: Acetate/Nitrate Precursors in Propionic Acid

This protocol is adapted from a sol-gel method for preparing Mg-doped CuCrO<sub>2</sub> films, which can be modified for undoped films by omitting the magnesium acetate.[\[5\]](#)

- Substrate Cleaning:
  - Sequentially sonicate the Al<sub>2</sub>O<sub>3</sub> or quartz substrates in acetone, ethanol, and deionized water for 15 minutes each.
  - Dry the substrates under a stream of nitrogen gas.
- Precursor Solution Preparation (0.2 M):
  - In a sealed vial, add 0.4033 g of copper acetate (Cu(CH<sub>3</sub>COO)<sub>2</sub>) and 0.8003 g of chromium nitrate (Cr(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O) to 10 mL of propionic acid.
  - Stir the mixture on a hot plate at approximately 60-70°C until all precursors are completely dissolved, resulting in a clear, uniform solution.[\[5\]](#)
- Spin Coating:
  - Dispense the precursor solution onto the cleaned substrate.
  - Spin the substrate at 5000 rpm for 60 seconds.[\[5\]](#)
- Thermal Annealing:
  - Pre-annealing: Place the coated substrate in a tube furnace and heat at 300-400°C for 20-30 minutes in air to remove solvents and organic matter.[\[5\]](#)

- Layering: Repeat the spin coating and pre-annealing steps up to 5 times to achieve the desired film thickness.[5]
- Final Annealing: Place the pre-annealed film in a tube furnace. Heat to 900°C at a rate of 10°C/minute under a nitrogen (N<sub>2</sub>) atmosphere. Hold at 900°C for 1 hour, then allow it to cool naturally to room temperature.[5]

#### Protocol 2: Nitrate Precursors in 2-Methoxyethanol

This protocol is suitable for fabricating CuCrO<sub>2</sub> films on glass substrates and explores the effect of solution aging time.[2][6]

- Substrate Cleaning:
  - Clean alkali-free glass substrates by sonicating in detergent, deionized water, acetone, and isopropyl alcohol.
  - Dry the substrates with nitrogen gas.
- Precursor Solution Preparation:
  - Dissolve copper nitrate (Cu(NO<sub>3</sub>)<sub>2</sub>) and chromium nitrate (Cr(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O) in 2-Methoxyethanol at a 1:1 molar ratio.
  - Stir the solution for 24 hours to achieve a homogeneous precursor solution.[2]
  - Optionally, a chelating agent can be added, and the solution can be aged for different durations (e.g., 0 min to 4 hours) to study its effect on film properties.[6]
- Spin Coating (Multi-step):
  - Deposit a layer of copper nitrate solution at 500 rpm for 10 s, followed by 4000 rpm for 15 s.
  - Subsequently, deposit a layer of chromium nitrate solution using the same spin parameters.
  - Finally, deposit a layer of the mixed complex solution.[2]

- After the full coating, heat the film on a hot plate at 200°C for 5 minutes to dry.[2]
- Thermal Annealing:
  - Calcinate the dried sample in a tubular furnace at 400°C for 5 minutes to eliminate precursor residuals.[2]
  - Further high-temperature annealing in an inert atmosphere (e.g., Nitrogen, Argon) at temperatures between 600-800°C is often required to achieve the pure delafossite phase. [7][8]

## 5. Data Presentation: Parameters and Properties

The tables below summarize quantitative data from various studies to provide a comparative overview of the fabrication process and resulting film characteristics.

Table 1: Precursor Solution Compositions

| Copper Source  | Chromium Source  | Dopant (Optional) | Solvent          | Molarity (M)    | Reference |
|----------------|------------------|-------------------|------------------|-----------------|-----------|
| Copper Acetate | Chromium Nitrate | Magnesium Acetate | Propionic Acid   | 0.2             | [5]       |
| Copper Nitrate | Chromium Nitrate | None              | 2-Methoxyethanol | 1:1 Molar Ratio | [2]       |

| Copper Nitrate | Chromium Acetate | Zinc Acetate | Ethanol / Acetic Acid | Not Specified | [9] |

Table 2: Spin Coating and Annealing Parameters

| Spin Speed (rpm) | Spin Time (s) | Pre-annealing Temp. (°C) | Final Annealing Temp. (°C) | Atmosphere | Reference |
|------------------|---------------|--------------------------|----------------------------|------------|-----------|
| 5000             | 60            | 300 - 400                | 900                        | Nitrogen   | [5]       |
| 500 then 4000    | 10 then 15    | 200 (Hot Plate)          | 400 (Calcination)          | Air        | [2]       |
| 3000             | 30            | 350                      | 700                        | Argon      | [9]       |

| Not Specified | Not Specified | 300 - 500 | 700 - 800 | Nitrogen | [7] |

Table 3: Resulting CuCrO<sub>2</sub> Film Properties

| Doping          | Film Thickness (nm) | Resistivity (Ω·cm) | Optical Band Gap (eV) | Transmittance (%) | Reference |
|-----------------|---------------------|--------------------|-----------------------|-------------------|-----------|
| Undoped         | ~142                | 0.35 - 12.54       | ~3.15 (Direct)        | ~70               | [4][6]    |
| Zn-doped (0%)   | 163 - 169           | 20.16              | 3.09                  | Not Specified     | [9]       |
| Zn-doped (6.5%) | 163 - 169           | 3.82               | 3.10                  | Not Specified     | [9]       |

| Undoped | 140 | 0.058 (17 S/cm) | Not Specified | ~50 | [10] |

## 6. Characterization

To evaluate the quality and properties of the fabricated CuCrO<sub>2</sub> thin films, several characterization techniques are employed:

- X-ray Diffraction (XRD): To identify the crystal structure and confirm the formation of the delafossite phase.[6]

- Field-Emission Scanning Electron Microscopy (FESEM): To observe the surface morphology and cross-section for thickness measurement.[[2](#)]
- UV-Visible Spectroscopy: To determine the optical transmittance and calculate the optical band gap.[[4](#)]
- Hall Effect Measurement / Four-Point Probe: To measure electrical properties such as resistivity, carrier concentration, and mobility.[[9](#)]

## 7. Conclusion

The sol-gel spin coating technique is a versatile and accessible method for fabricating CuCrO<sub>2</sub> thin films. By carefully controlling precursor chemistry, spin parameters, and annealing conditions, it is possible to tailor the structural, electrical, and optical properties of the films. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists aiming to produce CuCrO<sub>2</sub> films for applications in transparent electronics and other emerging scientific fields.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105331957A - The Method of Preparing CuCrO<sub>2</sub> Thin Film with High Conductivity by Sol-Gel Method - Google Patents [patents.google.com]
- 6. Improving the p-Type CuCrO<sub>2</sub> Thin Film's Electrical and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Spin Coating Technique for CuCrO<sub>2</sub> Thin Film Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078546#spin-coating-technique-for-cucro2-thin-film-fabrication>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)